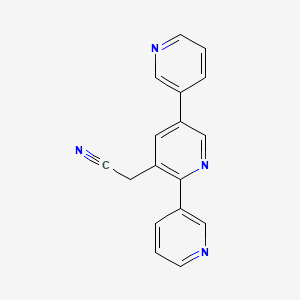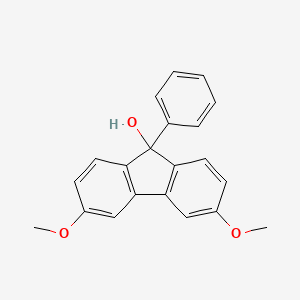![molecular formula C17H11NO5 B15249178 Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- CAS No. 204907-49-3](/img/structure/B15249178.png)
Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- is a complex organic compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its ability to form stable complexes with metals and other substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- typically involves the reaction of glycine with 9,10-dihydro-9,10-dioxo-2-anthracenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the anthracenyl moiety.
Substitution: Substitution reactions can occur at the glycine or anthracenyl parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene compounds.
Applications De Recherche Scientifique
Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a complexing agent in various analytical techniques.
Biology: Employed in studies involving metal ion interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- exerts its effects involves its ability to form stable complexes with metal ions. This interaction can influence various biochemical pathways and processes, making it a valuable tool in research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alizarin Complexone: Similar in structure and used for metal ion complexation.
Mitoxantrone Carboxylic Acid: Shares some structural features and is used in similar applications.
Uniqueness
What sets Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- apart is its specific combination of glycine and anthracenyl moieties, which provides unique properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
204907-49-3 |
|---|---|
Formule moléculaire |
C17H11NO5 |
Poids moléculaire |
309.27 g/mol |
Nom IUPAC |
2-[(9,10-dioxoanthracene-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C17H11NO5/c19-14(20)8-18-17(23)9-5-6-12-13(7-9)16(22)11-4-2-1-3-10(11)15(12)21/h1-7H,8H2,(H,18,23)(H,19,20) |
Clé InChI |
BWKFLZCYESDCKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


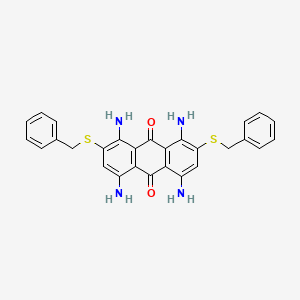
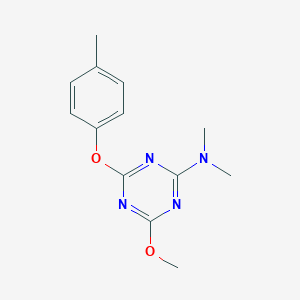
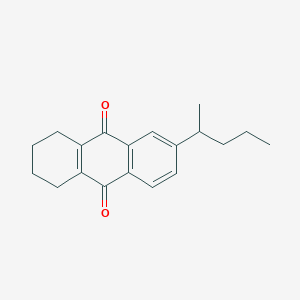
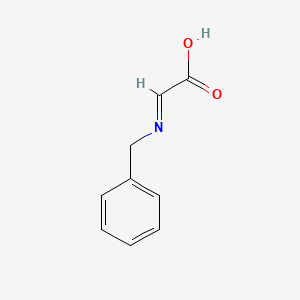




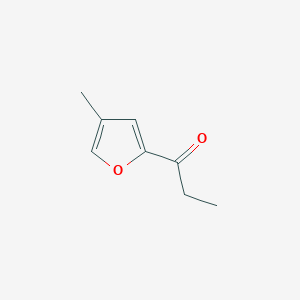
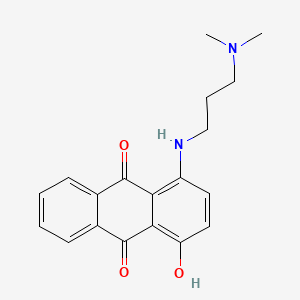
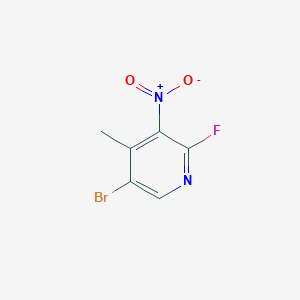
![(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide](/img/structure/B15249185.png)
